An In-depth Technical Guide to 8-Amino-2-naphthol (CAS: 118-46-7)
An In-depth Technical Guide to 8-Amino-2-naphthol (CAS: 118-46-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-2-naphthol, with the CAS number 118-46-7, is an aromatic organic compound possessing both an amino and a hydroxyl group substituted on a naphthalene (B1677914) core. This bifunctionality makes it a versatile building block in organic synthesis and a compound of interest in various scientific disciplines. Its unique electronic properties also lend it to applications as a fluorescent probe. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 8-Amino-2-naphthol, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 8-Amino-2-naphthol is presented below for easy reference.
Table 1: Physicochemical Properties of 8-Amino-2-naphthol
| Property | Value | Reference |
| CAS Number | 118-46-7 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO | [3][4] |
| Molecular Weight | 159.18 g/mol | [2][4] |
| IUPAC Name | 8-aminonaphthalen-2-ol | [3] |
| Synonyms | 1-Amino-7-hydroxynaphthalene, 7-Hydroxy-1-naphthylamine | [3] |
| Appearance | Grey to brown to dark brown powder | [5] |
| Melting Point | 197-207 °C | [5] |
| Solubility | Soluble in DMSO (200 mg/mL with sonication) | [6] |
| logP | 2.1276 | [4] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Table 2: Spectroscopic Data for 8-Amino-2-naphthol
| Spectroscopy | Data | Reference |
| ¹H-NMR | Spectra available, shows characteristic aromatic and amine/hydroxyl protons. | [7] |
| ¹³C-NMR | Data available for structural elucidation. | [7] |
| Mass Spectrometry | Molecular Ion Peak [M]⁺: 159 m/z | [7] |
| FT-IR | Conforms to structure. | [5] |
| UV-Vis | Absorption maximum is solvent and pH dependent. In cationic micelles (HTAB), the absorption maximum shifts from 337 nm to 347 nm with increasing concentration. In anionic micelles (SDS), the emission maximum shifts from 448 nm to 431 nm. | [8] |
Synthesis of 8-Amino-2-naphthol
The synthesis of aminonaphthalenes from naphthols can be achieved through the Bucherer reaction . This reversible reaction involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849) or an amine.[9][10]
Conceptual Workflow for the Bucherer Reaction
The following diagram illustrates the general workflow for the synthesis of a naphthylamine from a naphthol via the Bucherer reaction.
Bucherer Reaction Conceptual Workflow
Experimental Protocol: General Bucherer Reaction
This is a generalized protocol and requires optimization for the specific synthesis of 8-Amino-2-naphthol.
Materials:
-
Naphthol precursor (e.g., a dihydroxynaphthalene or a hydroxynaphthalenesulfonic acid)
-
Sodium bisulfite or sodium sulfite
-
Aqueous ammonia or an appropriate amine
-
Autoclave or a sealed reaction vessel capable of withstanding pressure
Procedure:
-
A mixture of the naphthol derivative, an aqueous solution of sodium bisulfite, and aqueous ammonia is prepared in a suitable molar ratio.
-
The mixture is transferred to an autoclave or a sealed pressure vessel.
-
The vessel is heated to a specified temperature (typically 150-170 °C) for several hours.[10]
-
After cooling, the reaction mixture is typically acidified to precipitate the aminonaphthol product.
-
The crude product is collected by filtration, washed with water, and then purified, usually by recrystallization from a suitable solvent.
Applications in Research and Drug Development
Fluorescent Probe
8-Amino-2-naphthol exhibits photoactive charge transfer properties, making it useful as a fluorescent probe.[3] It can undergo excited-state proton transfer (ESPT) to form a zwitterion, particularly in acidic conditions. The photoacidity of the hydroxyl group is influenced by the protonation state of the amino group, allowing pH to function as a switch for its photoacidic properties.[6] This sensitivity to the local environment, such as polarity and pH, makes it a valuable tool for studying biological microenvironments.[8]
Precursor for Betti Bases and Derivatives
8-Amino-2-naphthol can serve as a precursor in the Betti reaction, a multicomponent reaction involving an aldehyde, a primary or secondary amine, and a naphthol to form aminobenzylnaphthols, also known as Betti bases.[7][9] These derivatives are of significant interest in drug discovery.
Betti Reaction General Scheme:
Betti Reaction General Scheme
Derivatives of Betti bases have been investigated for a range of biological activities, including:
-
Anticancer Activity: Some aminobenzylnaphthols have shown cytotoxic properties against various cancer cell lines.[7][8] The proposed mechanisms include the inhibition of enzymes like topoisomerase I and the induction of apoptosis.[7]
-
Antimicrobial Activity: Certain 1-aminoalkyl-2-naphthol derivatives have demonstrated potent antibacterial and antifungal activities, including against multidrug-resistant (MDR) strains.[1][9]
-
Enzyme Inhibition: Derivatives have been explored as inhibitors of enzymes such as cholinesterase and α-glucosidase.[11]
Potential Biological Activity and Signaling Pathways
While direct studies on the effect of 8-Amino-2-naphthol on specific signaling pathways are limited, its derivatives, particularly Betti bases, have been implicated in modulating pathways relevant to inflammation and cancer.
Anti-inflammatory and Antioxidant Potential
The anti-inflammatory and antioxidant properties of naphthol derivatives suggest potential interactions with key inflammatory and oxidative stress pathways.
Experimental Protocol: In Vitro DPPH Radical Scavenging Assay (General)
This assay is a common method to evaluate the antioxidant activity of a compound.[12][13]
Materials:
-
8-Amino-2-naphthol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[12]
-
Prepare a series of dilutions of 8-Amino-2-naphthol in methanol.
-
To a set volume of each dilution of the test compound, add a fixed volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[14]
-
Measure the absorbance of the solutions at approximately 517 nm.[12]
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[12]
Experimental Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay (General)
This assay can be used to screen for anti-inflammatory activity by measuring the inhibition of the lipoxygenase enzyme.[15][16]
Materials:
-
8-Amino-2-naphthol
-
Lipoxygenase enzyme solution
-
Linoleic acid (substrate) solution
-
Phosphate (B84403) buffer (pH ~8.0)
-
UV-Vis spectrophotometer
Procedure:
-
A reaction mixture is prepared containing the phosphate buffer, the lipoxygenase enzyme solution, and the test compound (8-Amino-2-naphthol) at various concentrations.
-
The mixture is pre-incubated at room temperature for a short period (e.g., 10 minutes).[15]
-
The reaction is initiated by the addition of the linoleic acid substrate solution.
-
The change in absorbance is monitored at 234 nm over a set time (e.g., 6 minutes) to determine the rate of the enzymatic reaction.[15]
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor.
Implication in Cancer-Related Signaling Pathways
The anticancer activity of Betti base derivatives suggests that they may interact with signaling pathways that regulate cell proliferation, apoptosis, and cell cycle. In silico studies on some aminobenzylnaphthols have suggested potential inhibition of targets such as Cyclin-Dependent Kinase 2 (CDK2).[7][8] Inhibition of CDK2 would lead to cell cycle arrest, a known mechanism of action for many anticancer agents.
Hypothetical Signaling Pathway: Betti Base Derivative-Mediated Cell Cycle Arrest
The following diagram illustrates a hypothetical pathway where a Betti base derivative of 8-Amino-2-naphthol could induce cell cycle arrest through the inhibition of CDK2.
Hypothetical Cell Cycle Arrest Pathway
Safety and Handling
8-Amino-2-naphthol is classified as a hazardous substance. It is harmful if ingested or inhaled and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from light and oxidizing agents.
Conclusion
8-Amino-2-naphthol is a valuable chemical entity with diverse applications in scientific research and as a precursor for the synthesis of biologically active molecules. Its utility as a fluorescent probe allows for the investigation of microenvironments, while its role in the Betti reaction opens avenues for the development of novel therapeutic agents. Further research into the specific biological activities of 8-Amino-2-naphthol and its derivatives, particularly in elucidating their mechanisms of action on cellular signaling pathways, will be crucial for realizing their full potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 8-Amino-2-naphthalenol | C10H9NO | CID 8358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 8-Amino-2-naphthol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. imrpress.com [imrpress.com]
- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. sphinxsai.com [sphinxsai.com]
